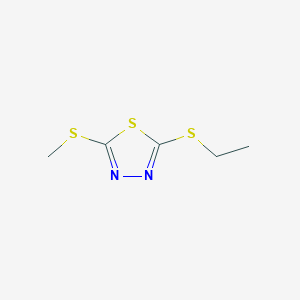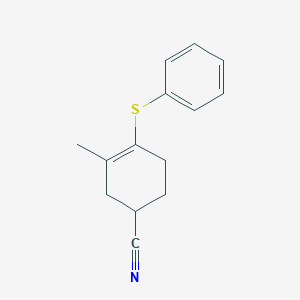
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C14H15NS It features a cyclohexene ring substituted with a methyl group, a phenylsulfanyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the cyclohexene ring.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic addition reaction, where a cyanide ion reacts with an appropriate electrophilic site on the cyclohexene ring.
Methylation: The methyl group can be introduced through an alkylation reaction, where a methylating agent reacts with a suitable nucleophilic site on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high selectivity and minimal by-products.
化学反应分析
Types of Reactions
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenylthiol, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
科学研究应用
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with thiol-containing enzymes, while the carbonitrile group can form hydrogen bonds with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
4-Phenylsulfanylcyclohex-3-ene-1-carboxylic acid methyl ester: Similar structure but with a carboxylic acid ester group instead of a carbonitrile group.
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs with carboxylic acid or ester groups.
属性
CAS 编号 |
93604-51-4 |
|---|---|
分子式 |
C14H15NS |
分子量 |
229.34 g/mol |
IUPAC 名称 |
3-methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C14H15NS/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-6,12H,7-9H2,1H3 |
InChI 键 |
MMWXKBVKLOLSOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCC(C1)C#N)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


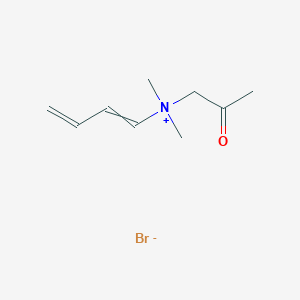
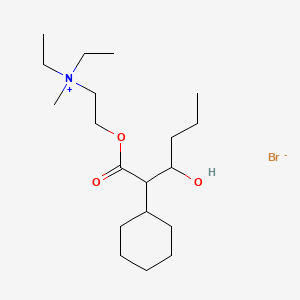
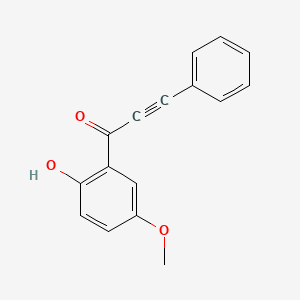
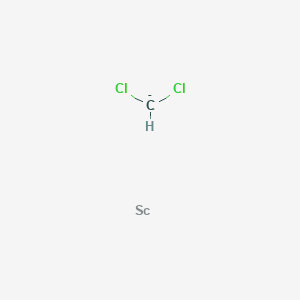
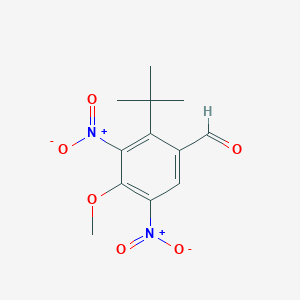
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)
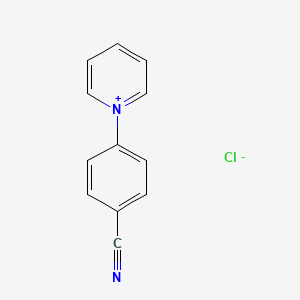
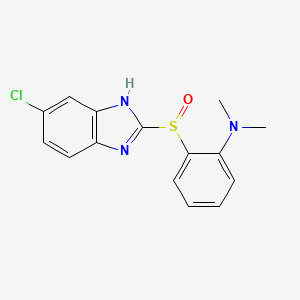
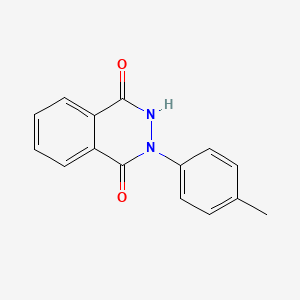

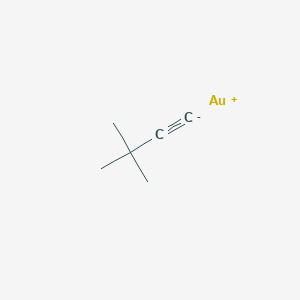
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)

